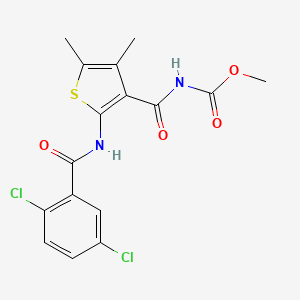

Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Description

Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a synthetic organic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a 2,5-dichlorobenzamido moiety at position 2, and a carbamate group at position 2. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical or agrochemical applications. The compound’s design integrates halogenated aromatic systems (enhancing lipophilicity and receptor binding) and carbamate functionalities (often associated with enzyme inhibition or pesticidal activity).

Properties

IUPAC Name |

methyl N-[2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O4S/c1-7-8(2)25-15(12(7)14(22)20-16(23)24-3)19-13(21)10-6-9(17)4-5-11(10)18/h4-6H,1-3H3,(H,19,21)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIFGSULNWEHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multi-step organic reactions. One common route includes:

Formation of the Thiophene Core: Starting with a thiophene derivative, the core structure is synthesized through cyclization reactions.

Introduction of Dichlorobenzamido Group: This step involves the reaction of the thiophene core with 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the dichlorobenzamido derivative.

Dimethylation: The thiophene ring is then dimethylated using methylating agents like methyl iodide in the presence of a strong base.

Carbamoylation: Finally, the compound is reacted with methyl isocyanate to introduce the carbamate group, completing the synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl or amido groups using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products:

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced amido or carbonyl derivatives.

Substitution: Substituted benzamido derivatives.

Scientific Research Applications

The compound Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazolidinone derivatives have shown promising antibacterial activity against resistant strains of bacteria such as E. coli and Staphylococcus aureus. These findings suggest that the structural features of the compound may contribute to its efficacy in combating bacterial infections .

Anticancer Properties

There is ongoing research into the anticancer potential of thiophene-based compounds. Thiophene derivatives have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain thiophene compounds could induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents . The unique structure of this compound may enhance these effects through specific interactions with cellular targets.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in various studies. It has been shown that thiophene derivatives can inhibit enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This mechanism of action opens avenues for therapeutic interventions targeting metabolic disorders .

Pesticidal Properties

This compound has potential applications as a pesticide. Compounds with similar structures have been tested for their efficacy against agricultural pests. For example, research has indicated that certain thiophene derivatives possess insecticidal properties, making them suitable candidates for developing environmentally friendly pesticides .

Plant Growth Regulation

Thiophene-based compounds are also being investigated for their role as plant growth regulators. Studies suggest that these compounds can influence plant growth and development by modulating hormonal pathways. This application could lead to enhanced crop yields and improved agricultural practices .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Research has shown that thiophene derivatives can be used to create conductive polymers and organic semiconductors, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells .

Coating and Adhesive Applications

Due to their chemical stability and adhesion properties, thiophene-based compounds are being explored for use in coatings and adhesives. Their ability to form strong bonds with various substrates makes them suitable for industrial applications where durability is essential .

Summary of Case Studies

Mechanism of Action

The mechanism of action of Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Core Heterocycles : The thiophene core in the target compound offers distinct electronic properties compared to thiazole or pyrimidine derivatives. Thiazoles (as in ) exhibit higher aromatic stability and are common in antiviral agents, whereas thiophenes (as in the target compound) are more lipophilic, favoring membrane penetration .

- In contrast, cyanobenzylidene groups (e.g., in compound 11b) increase electrophilicity, favoring interactions with nucleophilic residues in enzymes .

- Carbamate Linkage : The carbamate group in the target compound is structurally analogous to pesticidal carbamates (e.g., metsulfuron methyl ester in ), which inhibit acetylcholinesterase or acetolactate synthase. However, the thiophene-carbamate hybrid may exhibit divergent bioactivity due to its unique substitution pattern .

Dichlorophenyl-Containing Analogs

Table 2: Dichlorophenyl Derivatives Comparison

Key Observations :

- Halogenation Patterns : The 2,5-dichloro substitution in the target compound vs. 2,4-dichloro in propiconazole () influences steric hindrance and electronic effects. 2,5-Substitution may reduce metabolic dehalogenation compared to ortho-substituted analogs .

- Biological Activity : Dichlorophenyl-triazole derivatives (e.g., propiconazole) are established fungicides, while the target compound’s thiophene-carbamate structure may target different pathways, such as proteases or kinases, depending on the carbamate’s leaving group .

Carbamate-Based Pesticides

Table 3: Carbamate Pesticides Comparison

Key Observations :

- Mechanistic Divergence : Unlike metsulfuron (), which inhibits plant-specific enzymes, the target compound’s thiophene core may enable interactions with animal or fungal targets. Its dichlorobenzamido group could mimic urea herbicides (e.g., diuron) but with enhanced persistence due to methyl substitution .

Research Findings and Data

- Synthetic Yields : Analogous thiophene-carbamates (e.g., compound 1o in ) are synthesized in moderate yields (57–68%), suggesting similar challenges in purifying halogenated, multi-substituted derivatives .

- Spectroscopic Data : The target compound’s NMR and MS profiles would resemble those of compound 1o (δ 2.18–3.84 ppm for methyl groups; m/z ~500–550), with distinct shifts for thiophene protons (δ 6–8 ppm) .

- Biological Performance: Thiazole-carbamates () show IC50 values in the micromolar range against fungal pathogens, while dichlorophenyl-triazoles () achieve nanomolar efficacy, highlighting the impact of core heterocycle choice .

Biological Activity

Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities supported by various studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 460.37 g/mol. The structure includes a thiophene ring substituted with a dichlorobenzamide group and a carbamate moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzamide with 4,5-dimethylthiophene-3-carboxylic acid derivatives. Various synthetic routes have been explored in the literature to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 10 | G1 phase arrest | |

| A549 | 20 | Inhibition of proliferation |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity . It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

Antidiabetic Potential

Preliminary research suggests that this compound may also activate PPAR-gamma, a receptor involved in glucose metabolism and insulin sensitivity. This activity positions it as a potential candidate for further development as an antidiabetic agent.

Table 3: PPAR-gamma Activation Studies

Case Studies

- Study on Anticancer Activity : A study published in Cancer Research highlighted the efficacy of the compound against breast cancer cells. The results indicated significant tumor growth inhibition in xenograft models when treated with the compound over a period of four weeks.

- Inflammation Model : Another study focused on the anti-inflammatory properties observed in animal models of arthritis. The compound reduced paw swelling and joint inflammation significantly compared to controls.

Q & A

Basic: What are the established synthetic routes for Methyl (2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via multi-step reactions involving thiophene core formation and subsequent functionalization. Key steps include:

- Thiophene Core Synthesis : The Gewald reaction is commonly used, where a ketone (e.g., 4,5-dimethylthiophen-2-amine) reacts with a cyanoacetate derivative and elemental sulfur under basic conditions (e.g., morpholine or triethylamine) to form the thiophene ring .

- Amidation/Carbamoylation : The 2-amino group is acylated with 2,5-dichlorobenzoyl chloride in anhydrous dichloromethane (DCM) using a base like pyridine to scavenge HCl. The carbamate group is introduced via reaction with methyl chloroformate in the presence of a coupling agent (e.g., DCC/DMAP) .

Optimization Tips : - Temperature control (0–5°C during acylation to minimize side reactions).

- Use of anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Confirm functional groups:

- Amide I band (~1650 cm⁻¹), carbamate C=O (~1720 cm⁻¹), and aromatic C-Cl stretches (~750 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Answer:

Methodology :

- Functional Group Variation : Synthesize analogs with modifications to the dichlorobenzamido group (e.g., replacing Cl with F, Br, or methyl groups) and the carbamate moiety (e.g., ethyl or tert-butyl esters).

- In Vitro Assays :

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., COX-2 PDB: 3LN1). Correlate docking scores with experimental IC₅₀ .

Advanced: What computational strategies are effective in predicting the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability over 100 ns. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the carbamate group .

- ADMET Prediction : Tools like SwissADME to predict bioavailability, LogP, and blood-brain barrier penetration. Substituents like Cl atoms may increase metabolic stability but reduce solubility .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Control Experiments : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to exclude variability .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA). Outliers may arise from differences in solvent (DMSO vs. ethanol) or assay protocols (e.g., incubation time) .

- Orthogonal Validation : Confirm activity with alternative assays (e.g., apoptosis via flow cytometry if MTT results are inconsistent) .

Advanced: What mechanisms underlie the compound’s potential bioactivity in pharmacological contexts?

Answer:

Proposed mechanisms include:

- Enzyme Inhibition : The dichlorobenzamido group may block COX-2’s arachidonic acid binding pocket, while the carbamate acts as a transition-state analog for serine proteases .

- Receptor Modulation : Thiophene derivatives interact with G-protein-coupled receptors (GPCRs), as shown in calcium flux assays .

- Oxidative Stress Induction : Electrophilic Cl groups may deplete glutathione levels, triggering apoptosis in cancer cells .

Advanced: What strategies ensure the compound’s stability during long-term storage and experimental use?

Answer:

- Storage Conditions : Lyophilized powder stored at –20°C under argon. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

- Degradation Monitoring : Periodic HPLC analysis to detect hydrolysis products (e.g., free carboxylic acid from ester cleavage) .

- Light Sensitivity : Amber vials to prevent photodegradation of the thiophene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.